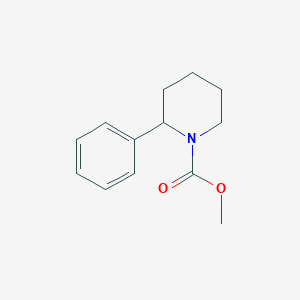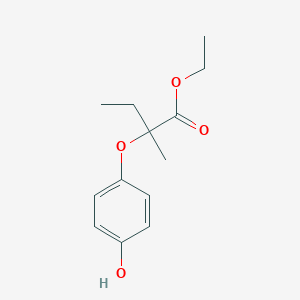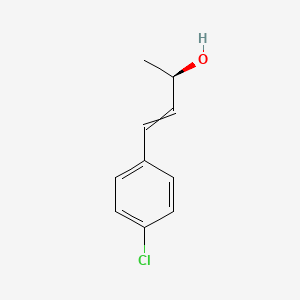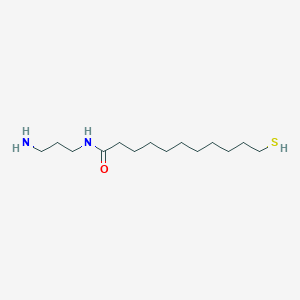
N-(3-aminopropyl)-11-sulfanylundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-11-sulfanylundecanamide is a compound that features both an amine group and a sulfanyl group attached to a long carbon chain. This unique structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-11-sulfanylundecanamide typically involves the reaction of 11-bromoundecanoic acid with 3-aminopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the amine group. The resulting intermediate is then treated with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminopropyl)-11-sulfanylundecanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides and thiols.
Applications De Recherche Scientifique
N-(3-aminopropyl)-11-sulfanylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of N-(3-aminopropyl)-11-sulfanylundecanamide involves its ability to interact with various molecular targets through its amine and sulfanyl groups. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways. The compound’s long carbon chain also allows it to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminopropyl)-n-dodecylpropane-1,3-diamine: Similar structure but with an additional amine group.
(3-aminopropyl)triethoxysilane: Contains a similar amine group but is used primarily for surface functionalization.
Uniqueness
N-(3-aminopropyl)-11-sulfanylundecanamide is unique due to its combination of an amine and a sulfanyl group attached to a long carbon chain. This structure provides it with distinct chemical reactivity and the ability to interact with a wide range of molecular targets, making it versatile for various applications.
Propriétés
Numéro CAS |
394646-99-2 |
|---|---|
Formule moléculaire |
C14H30N2OS |
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-11-sulfanylundecanamide |
InChI |
InChI=1S/C14H30N2OS/c15-11-9-12-16-14(17)10-7-5-3-1-2-4-6-8-13-18/h18H,1-13,15H2,(H,16,17) |
Clé InChI |
CWTNVZGCCQASKH-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCS)CCCCC(=O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


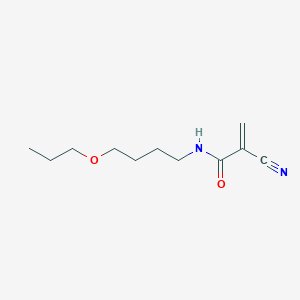
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

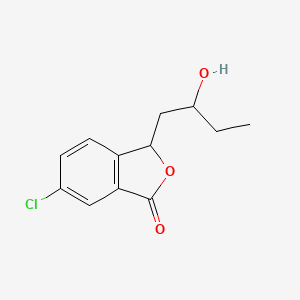
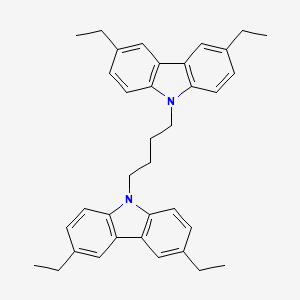
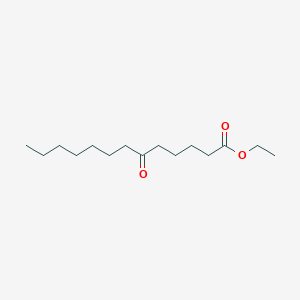
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
